N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide
Übersicht
Beschreibung
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide, also known as MOB-N, is a chemical compound used in scientific research. It belongs to the class of oxadiazole derivatives, which have shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. MOB-N has gained attention due to its potential as a therapeutic agent and its ability to modulate various biological pathways.
Wirkmechanismus
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide's mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response. Furthermore, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to modulate the activity of various ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has also been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to protect against neurotoxicity induced by amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has also been shown to modulate the activity of various ion channels, including the TRPV1 channel, which is involved in pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its identity and purity can be confirmed by various analytical techniques. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has also been extensively studied in various preclinical models, and its potential as a therapeutic agent has been well established. However, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established. Furthermore, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide's effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide research. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into its potential therapeutic applications and help to optimize its efficacy and safety. Another potential direction is to investigate its effects in various disease models, including inflammatory diseases, cancer, and neurodegenerative diseases. This could help to establish its potential as a therapeutic agent and identify its optimal therapeutic dose and regimen. Finally, further studies are needed to assess its safety and efficacy in humans, which could pave the way for its clinical development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a key transcription factor involved in inflammation. In addition, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to protect against neurotoxicity induced by amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-6-12(17)15-11-8-5-4-7-10(11)13-14-9(2)16-18-13/h4-5,7-8H,3,6H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMNCJIEPNATHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.